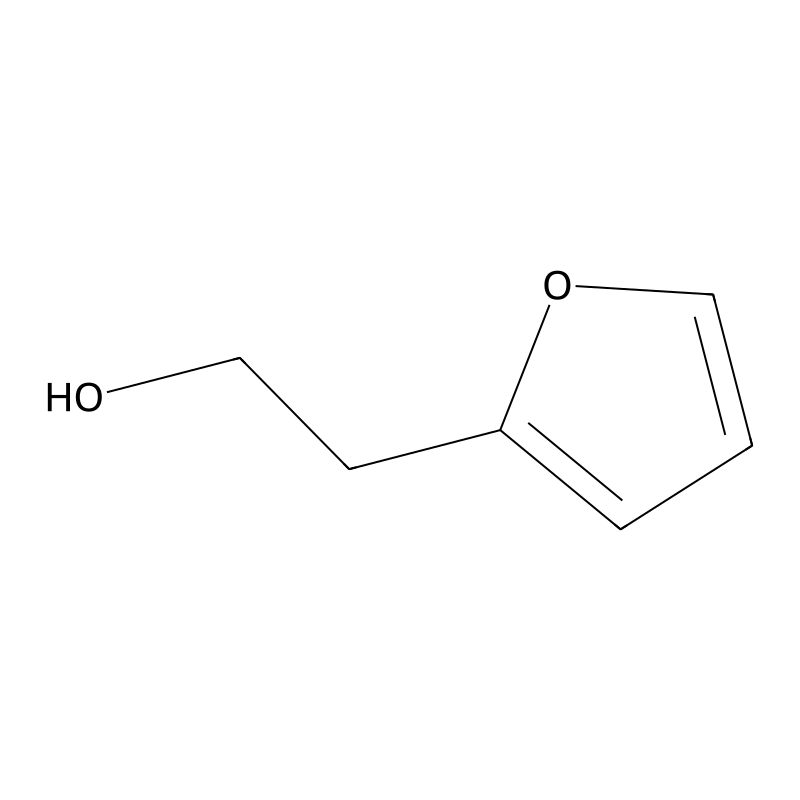

2-Furanethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Biofuel

2-Furanethanol has been identified as a potential biofuel due to its favorable properties. It is produced from biomass through fermentation processes using microorganisms like bacteria or yeast. This renewable and sustainable aspect makes it an attractive alternative to fossil fuels. Additionally, 2-furanethanol possesses high energy density, meaning it can store a significant amount of energy in a given volume, making it suitable for transportation fuels. Research is ongoing to optimize production methods and investigate its performance in combustion engines [].

Applications in Chemical Synthesis

2-Furanethanol serves as a valuable starting material for the synthesis of various other chemicals. Its furan ring structure allows for diverse functionalization, enabling the creation of complex molecules with specific properties. Studies have explored its use in the synthesis of pharmaceuticals, agricultural chemicals, and polymers [, ].

2-Furanethanol, also known as β-amino-2-furanethanol or 2-amino-2-(furan-2-yl)ethanol, is an organic compound with the molecular formula CHNO and a molar mass of approximately 127.14 g/mol . This compound features a furan ring substituted with an ethanol group, which contributes to its unique properties and reactivity. The structure includes a hydroxyl group (-OH) and an amino group (-NH), which can participate in various

- Electrophilic Substitution: The furan ring can react with electrophiles, leading to substitution at the 2-position.

- Nucleophilic Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophilic centers.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

- Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.

Research indicates that 2-furanethanol exhibits various biological activities. It has been studied for its potential antibacterial properties and as a scaffold in medicinal chemistry. Its structural similarity to other biologically active compounds suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors .

Several methods have been developed for synthesizing 2-furanethanol:

- Direct Amination: Reacting furan derivatives with amines in the presence of catalysts.

- Reduction of Furan Derivatives: Reducing furans or their derivatives using reducing agents such as lithium aluminum hydride.

- Reactions with Aldehydes: Condensation of furan with aldehydes followed by reduction to yield 2-furanethanol.

These methods highlight the compound's versatility and the importance of reaction conditions in determining the yield and purity of the final product .

2-Furanethanol has several applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Flavors and Fragrances: Its pleasant odor makes it suitable for use in flavoring agents.

- Polymer Chemistry: Can act as a monomer in polymer synthesis due to its reactive functional groups.

Studies on the interactions of 2-furanethanol with biological systems indicate its potential as a lead compound for developing new therapeutic agents. Interaction studies often focus on its binding affinity to specific receptors or enzymes, providing insights into its mechanism of action and efficacy in biological systems .

Several compounds share structural similarities with 2-furanethanol, highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Furfuryl Alcohol | CHO | Contains a hydroxymethyl group |

| 5-Hydroxymethylfurfural | CHO | A sugar derivative used in food chemistry |

| 2-Furylmethanol | CHO | Lacks an amino group |

Uniqueness: Unlike these compounds, 2-furanethanol combines both amino and hydroxyl functionalities, which enhances its reactivity and potential applications in medicinal chemistry.

The hydrogenation and dehydrogenation pathways of 2-furanethanol represent fundamental transformation routes that have been extensively studied across various catalytic systems. The mechanistic understanding of these pathways is crucial for optimizing selective conversion processes and predicting reaction outcomes under different operating conditions.

Primary Hydrogenation Mechanisms

The catalytic hydrogenation of 2-furanethanol and related furanic compounds proceeds through multiple pathways depending on the catalyst system and reaction conditions [1] [2]. On platinum surfaces, such as Pt(111), the initial adsorption of furfural (a precursor to 2-furanethanol) occurs in a planar geometry at low coverage, with molecular desorption observed at 227 K and selective hydrogenation to furfuryl alcohol achieving 72% selectivity [1]. The presence of pre-adsorbed hydrogen significantly influences the reaction pathway, promoting hydrogenation over decarbonylation reactions.

Transition metal catalysts demonstrate varying selectivities based on their electronic properties and support interactions. Bimetallic Ru-Ni/SiO₂ catalysts exhibit exceptional performance in cyclopentanone formation, achieving 96.5% conversion with 86.5% selectivity at 160°C under 4 MPa hydrogen pressure [2]. Similarly, Cu-Ni@C catalysts show remarkable activity with 96.9% yield of cyclopentanone under milder conditions (130°C, 5 MPa) [2]. The synergistic effect between copper and nickel enhances catalytic performance through improved C=O bond polarization by copper while maintaining furan ring integrity.

Dehydrogenation Reaction Networks

Dehydrogenation pathways involve the removal of hydrogen atoms from 2-furanethanol, leading to various products depending on the specific hydrogen abstraction sites. Theoretical studies on related compounds like 2-acetylfuran reveal that hydrogen abstraction reactions follow specific site preferences, with the methyl group showing the lowest energy barrier (95.3 kcal/mol) compared to furan ring positions (118-120 kcal/mol) [3]. This selectivity pattern suggests that similar mechanistic preferences would apply to 2-furanethanol, where the hydroxymethyl group would be the primary site for hydrogen abstraction.

The temperature dependence of dehydrogenation reactions shows distinct regimes. At low temperatures (below 900 K), addition reactions dominate, while at higher temperatures, hydrogen abstraction becomes the primary pathway [3]. The branching ratios change significantly with temperature, with hydrogen abstraction reactions becoming 100% dominant at temperatures above 1080 K [3].

Catalyst Design Considerations

The choice of catalyst system fundamentally determines the reaction pathway selectivity. Nickel-based catalysts, particularly Ni/Al₂O₃, demonstrate excellent performance for tetrahydrofurfuryl alcohol production, achieving 87.4% conversion with high selectivity at 150°C [2]. The Lewis acidity of the support material plays a crucial role, with alumina providing optimal acid-base balance for selective hydrogenation.

Palladium catalysts supported on titanium dioxide exhibit different behavior, favoring 2-methylfuran formation through hydrodeoxygenation pathways. At 170°C under 2 MPa hydrogen pressure, Pd/TiO₂ achieves 55.5% selectivity for 2-methylfuran formation [2]. The choice between hydrogenation and hydrodeoxygenation pathways depends on the relative rates of C=O versus C-O bond activation on the catalyst surface.

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Main Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Furfural | Pt(111) | 227 | - | Furfuryl alcohol | 72.0 | - |

| Furfural | Ru-Ni/SiO₂ | 160 | 4 | Cyclopentanone | 96.5 | 86.5 |

| Furfural | Cu-Ni@C | 130 | 5 | Cyclopentanone | 96.9 | 96 |

| 2-Furanethanol | Ni/Al₂O₃ | 150 | 3 | Tetrahydrofurfuryl alcohol | 87.4 | 87.4 |

| 2-Furanethanol | Pd/TiO₂ | 170 | 2 | 2-Methylfuran | 55.5 | 55.5 |

| 2-Furanethanol | Ru/C | 160 | 4 | 2-Methylfuran | 90.0 | 90 |

Acid-Catalyzed Polymerization Mechanisms

Acid-catalyzed polymerization of 2-furanethanol follows complex mechanistic pathways that involve multiple elementary steps and intermediate species formation. The understanding of these mechanisms is essential for controlling polymer properties and preventing undesired side reactions during chemical processing.

Cationic Polymerization Pathways

The acid-catalyzed polymerization of furfuryl alcohol, the primary alcohol analog of 2-furanethanol, proceeds through cationic mechanisms involving protonation of the hydroxyl group followed by carbocation formation [4] [5]. Initial studies by Choura et al. established that the polymerization occurs in two distinct phases: linear polymerization through methylene bridges, followed by crosslinking through Diels-Alder reactions between conjugated and unconjugated chains [4].

Under mild conditions using trifluoroacetic acid (TFA) in hexafluoro-2-propanol (HFIP), the mechanism involves protonation of the furan ring at the C₂ position, forming an oxocarbenium cation [6]. This intermediate undergoes hydridic reduction by triethylsilane, resulting in 2,5-dihydrofuran formation at room temperature. The non-nucleophilic nature of HFIP prevents competing solvolysis reactions while stabilizing cationic intermediates through hydrogen bonding.

Brønsted and Lewis Acid Catalysis

Different acid catalysts promote distinct mechanistic pathways in 2-furanethanol polymerization. Brønsted acids such as sulfuric acid initiate polymerization through protonation of the hydroxyl group, creating a good leaving group that facilitates carbocation formation [7]. The resulting carbocations can attack neighboring furan rings through electrophilic aromatic substitution, leading to methylene bridge formation between monomeric units.

Lewis acidic catalysts, exemplified by organically modified montmorillonite (Org-MMT), provide both Lewis and Brønsted acid sites that enhance polymerization kinetics [5]. The dual acidic character leads to gelation at early stages of polymerization, with exfoliation of clay layers increasing collision efficiency. X-ray diffraction and transmission electron microscopy confirm that furanic oligomers intercalate between clay layers through cation exchange mechanisms [5].

Environmental Effects on Polymerization

Solvent effects significantly influence polymerization mechanisms and product distributions. In aqueous systems, polymerization is accelerated due to water acting as both a proton source and a nucleophile in ring-opening reactions [8]. However, in alcoholic solvents such as methanol, polymerization is suppressed because reactive aldehyde intermediates are stabilized through hemiacetal formation, preventing their participation in polymerization reactions [8].

Deep eutectic solvents (DES) composed of choline chloride and zinc chloride offer a catalyst-free polymerization pathway [9]. The mechanism involves the choline cation initiating polymerization through electrostatic interactions, achieving 92.5% yield of poly(furfuryl alcohol) at 80°C within 4 hours. The hydrogen bond acceptor (ChCl) couples with the hydrogen bond donor, creating HCl-like reactivity that facilitates ring opening and subsequent polymerization.

Kinetic Analysis and Mechanistic Insights

Kinetic studies reveal that furfuryl alcohol polymerization follows first-order kinetics with respect to both substrate and acid catalyst concentrations [10]. The activation energy for the condensation reaction is determined to be 24.7 kJ/mol for the initial polymerization step and 27.7 kJ/mol for subsequent oligomerization [11]. These relatively low activation energies indicate facile polymerization under mild conditions.

Advanced analytical techniques including solid-state ¹³C-NMR, FTIR spectroscopy, and UV-resonant Raman spectroscopy confirm that the polymer structure consists predominantly of linear unconjugated chains with Diels-Alder crosslinks and terminal γ-lactone arrangements [12]. The conjugated systems are limited, and head-head methylene ether bridges are excluded from the final polymer structure.

| Substrate | Catalyst | Temperature (°C) | Solvent | Product | Yield (%) | Mechanism |

|---|---|---|---|---|---|---|

| Furfuryl alcohol | TFA | 25 | HFIP | 2,5-Dihydrofuran | - | Hydridic reduction |

| Furfuryl alcohol | H-ZSM-5 | 150 | THF-H₂O | Levulinic acid | 70 | Ring opening |

| Furfuryl alcohol | Org-MMT | 80 | Bulk | Poly(furfuryl alcohol) | - | Cationic polymerization |

| Furfuryl alcohol | ChCl-ZnCl₂ DES | 80 | Bulk | Poly(furfuryl alcohol) | 92.5 | Cationic polymerization |

Oxidation to Levulinic Acid Derivatives

The oxidative conversion of 2-furanethanol to levulinic acid derivatives represents a significant pathway for valorizing biomass-derived platform chemicals. These transformations involve complex mechanisms that include ring-opening reactions, rearrangements, and subsequent oxidative processes.

Ring-Opening Mechanisms

The conversion of 2-furanethanol to levulinic acid proceeds through initial protonation of the furan ring followed by nucleophilic attack by water molecules [13]. In tetrahydrofuran-water solvent systems over H-ZSM-5 zeolite catalyst, furfuryl alcohol hydrolysis achieves over 70% yield of levulinic acid at concentrations up to 1 M [13]. The mechanism involves protonation at the C₂ position of the furan ring, creating an electrophilic center that facilitates nucleophilic attack by water.

Quantum chemical calculations reveal that the ring-opening process requires protonation of the ring oxygen to initiate C-O bond cleavage [14]. The resulting intermediate undergoes sequential hydration and rearrangement steps to form 4-hydroxy-2-butenal, which subsequently converts to levulinic acid through further hydrolysis and rearrangement reactions. The activation energy for the rate-limiting protonation step is approximately 26.6 kcal/mol in aqueous solution [14].

Catalytic Systems for Selective Oxidation

Sulfonated silica catalysts (SO₃H-SiO₂) demonstrate exceptional activity for levulinic acid production, achieving 90% yield from furfuryl alcohol under optimized conditions [15]. The mechanism involves initial protonation by sulfonic acid groups, followed by ring opening and subsequent hydrolysis steps. The high surface area and uniform distribution of acid sites contribute to the enhanced catalytic performance.

Heterogenized p-toluenesulfonic acid catalysts prepared through copolymerization with paraformaldehyde show remarkable efficiency for alcoholysis reactions [16]. These catalysts achieve 96% selectivity for ethyl levulinate from furfuryl alcohol through a mechanism involving initial alcoholysis of the furan ring followed by rearrangement to the levulinate ester. The Brønsted acidity of the catalyst (3 mmol/g) provides optimal activity while maintaining thermal stability up to 220°C.

Atmospheric Oxidation Pathways

Under atmospheric conditions, 2-furanethanol and related furanic compounds undergo oxidation initiated by hydroxyl radicals [17]. The mechanism begins with OH addition to the C₂/C₅ positions of the furan ring, forming chemically activated adduct radicals. These intermediates either stabilize through collision or undergo prompt isomerization by breaking the C-O bond.

The atmospheric oxidation yields multiple products depending on reaction conditions. Ring-retaining pathways produce 5-hydroxy-2-furanone compounds and epoxide-containing products, while ring-opening pathways form unsaturated 1,4-dicarbonyl compounds [17]. The branching ratios for dicarbonyl compound formation are 0.73 for furan, 0.43 for 2-methylfuran, and 0.26 for 3-methylfuran at 298 K and 760 Torr [17].

Deep Eutectic Solvent Systems

Deep eutectic solvents composed of choline chloride and ethanol provide an alternative medium for 2-furanethanol alcoholysis [16]. The mechanism involves hydrogen bond formation between the choline chloride and ethanol, creating a structure analogous to HCl and ethoxy groups. This facilitates the alcoholysis reaction through enhanced nucleophilicity of the alcohol and improved leaving group ability of the protonated hydroxyl group.

Density functional theory calculations confirm that the DES system significantly lowers the activation barrier for alcoholysis compared to conventional acid catalysts [16]. The cooperative effect of hydrogen bonding in the DES stabilizes transition states and intermediates, leading to enhanced reaction rates and selectivities.

| Substrate | Catalyst/Conditions | Temperature (°C) | Product | Yield (%) | Mechanism |

|---|---|---|---|---|---|

| Furfuryl alcohol | H-ZSM-5/THF-H₂O | 150 | Levulinic acid | 70 | Ring opening/hydrolysis |

| Furfuryl alcohol | SO₃H-SiO₂ | 170 | Levulinic acid | 90 | Ring opening/hydrolysis |

| Furfuryl alcohol | p-TSA polymer | 180 | Ethyl levulinate | 96 | Alcoholysis |

| Furfuryl alcohol | Deep eutectic solvent | 85 | Ethyl levulinate | 67-98 | Alcoholysis |

Diels-Alder Cycloaddition Reactivity

The Diels-Alder cycloaddition reactivity of 2-furanethanol and related furanic compounds represents a fundamental aspect of their chemical behavior, with applications ranging from polymer synthesis to natural product formation. The understanding of these cycloaddition mechanisms is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Thermodynamic and Kinetic Considerations

Furan derivatives exhibit unique Diels-Alder reactivity due to the aromatic stabilization of the furan ring, which creates an energetic penalty for cycloaddition [18] [19]. The reaction between furan and maleic anhydride demonstrates classic kinetic versus thermodynamic control behavior. At low temperatures (40°C), the reaction initially favors the endo product due to kinetic preference, but at equilibrium, the exo product predominates due to its greater thermodynamic stability [19].

The thermodynamic parameters for furan Diels-Alder reactions show negative enthalpy and entropy changes, making the reverse (retro-Diels-Alder) reaction favorable at elevated temperatures [18]. For the furan-maleic anhydride system, the endo adduct forms approximately 500 times faster than the exo adduct, but the 1.9 kcal/mol stability difference favors exo product formation at equilibrium [19].

Substituent Effects on Reactivity

Electron-withdrawing substituents on furan significantly reduce Diels-Alder reactivity, as demonstrated by studies on 2-furoic acid derivatives [20]. Despite their electron-poor nature, 2-furoic acids and their esters/amides successfully undergo cycloaddition with maleimide dienophiles when water is used as solvent. The aqueous medium provides substantial rate enhancement through hydrophobic effects and stabilization of polar intermediates.

Computational studies reveal that electron-donating groups significantly increase furan reactivity while electron-withdrawing groups have the opposite effect [21]. The presence of strong electron-donor groups at the 2- or 3-positions of furan enhances both reactivity and endo-selectivity through improved orbital overlap in the transition state.

Solvent and Environmental Effects

Water emerges as a particularly effective solvent for furan Diels-Alder reactions, providing rate enhancements through multiple mechanisms [20]. The hydrophobic effect concentrates organic reactants and stabilizes polar transition states, while hydrogen bonding with water molecules can stabilize charged intermediates. Salting-out reagents like NaCl and CaCl₂ further enhance reaction rates, while salting-in reagents such as guanidinium salts retard conversion [20].

The effect of water on selectivity varies depending on the specific furan derivative. For furfural reactions with maleimides, good exo-selectivity is achieved, while for 5-hydroxymethylfurfural derivatives, endo-selectivity is preferred [22]. This selectivity difference arises from different degrees of hydration and hydrogen bonding interactions in the transition states.

Intramolecular Cycloaddition Pathways

Furfuryl alcohol derivatives demonstrate enhanced Diels-Alder reactivity when tethered to appropriate dienophiles through intramolecular cycloaddition (IMDA) reactions [23] [22]. The intramolecular nature overcomes the inherent low reactivity of furan derivatives by providing high effective concentrations and favorable entropy factors. These reactions typically proceed under milder conditions than their intermolecular counterparts.

Studies on furfuryl alcohol with N-substituted maleimides show variable selectivity depending on the substituent and reaction conditions [22]. The stereochemical outcome depends on the balance between steric effects, electronic effects, and conformational preferences of the tethered system. Temperature effects can shift selectivity from kinetic (endo) to thermodynamic (exo) control over time.

Biomass-Derived Dienophile Compatibility

The combination of biomass-derived dienes and dienophiles offers sustainable synthetic routes to valuable cyclic products [24]. Itaconic anhydride, derived from glucose fermentation, reacts efficiently with furfuryl alcohol to produce a single Diels-Alder adduct with high yield [24]. The success of this reaction stems from favorable thermodynamics provided by anhydride ring opening and crystal lattice energy formation, which overcome the aromatic stabilization penalty.

Detailed NMR studies of these biosourced Diels-Alder reactions provide insights into kinetic and thermodynamic features [24]. The reactions benefit from cooperative effects where multiple energetically favorable processes (cycloaddition, ring opening, crystallization) drive the overall transformation toward high-yielding product formation.

| Diene | Dienophile | Temperature (°C) | Solvent | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furan | Maleic anhydride | 40 | Acetonitrile | Exo | 100 | [19] |

| Furfuryl alcohol | Maleimide | 24 | Ethyl acetate | Endo/Exo 96:4 | 87 | [22] |

| 2-Furoic acid | Maleimide | 60 | Water | Good | Good | [20] |

| Furfural | Maleimide | 60 | Water | Exo | Good | [22] |

| Furan | Itaconic anhydride | 110 | Toluene | Single adduct | High | [24] |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant